N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
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Overview
Description
“N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a derivative of thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized as part of a study on hybrid antimicrobials that combine the effect of two or more agents . The compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Synthesis Analysis
The compound was synthesized as part of a study on hybrid antimicrobials . The yield was 58% . The synthesis process was confirmed by 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was confirmed by NMR spectroscopy . The 1H NMR (CDCl3, 500 MHz) spectrum showed peaks at δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H) . The 13C NMR (CDCl3, 125 MHz) spectrum showed peaks at 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3 .Chemical Reactions Analysis
The compound was part of a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives synthesized for their antibacterial activity . The reactions involved in the synthesis process were confirmed by NMR spectroscopy .Physical and Chemical Properties Analysis
The compound was synthesized with a yield of 58% . The molecular weight of the compound was confirmed by MS (ESI): m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Chemoselective Thionation-Cyclization
Kumar, Parameshwarappa, and Ila (2013) developed an efficient route to synthesize 2,4,5-trisubstituted thiazoles using a chemoselective thionation-cyclization process. This method facilitates the introduction of various functional groups, including esters and N-substituted carboxamides, into the thiazole core, underscoring the compound's utility in synthetic organic chemistry (Kumar, Parameshwarappa, & Ila, 2013).
Heterocyclic Compound Synthesis
Krauze et al. (2007) reported on the one-pot cyclocondensation reaction that leads to alternative products, demonstrating the compound's versatility in synthesizing various heterocyclic structures (Krauze, Vilums, Sīle, & Duburs, 2007).
Biological Activities
Antibacterial Activity
Ratrey et al. (2021) synthesized derivatives combining thiazole and sulfonamide groups, which showed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds in developing new antibacterial agents (Ratrey, Mahapatra, Pandit, Hadianawala, Majhi, Mishra, & Datta, 2021).
Fungicidal and Anticancer Properties
The study by Tang Zi-lon (2015) on N-(1,3,4-thiadiazolyl) thiazolyl carboxamides revealed moderate fungicidal activity, emphasizing the potential for agricultural applications. Additionally, compounds with specific substitutions showed higher activity, pointing to the importance of structural modifications in enhancing biological effects (Tang Zi-lon, 2015).
Photophysical Properties
Murai et al. (2018) explored the synthesis and photophysical properties of 5-N-arylaminothiazoles, indicating their utility in material sciences and biomolecular sciences due to their fluorescent properties. This research demonstrates the broader applicability of thiazole derivatives beyond biomedical fields (Murai, Furukawa, & Yamaguchi, 2018).
Mechanism of Action
Target of Action
N-isopropyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic compound that has been found to have significant biological activity Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It has been suggested that similar compounds may exert their effects through interactions with various cellular targets . For instance, some compounds have been found to inhibit cyclooxygenase (COX) enzymes , which play a key role in inflammation and pain.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . They have also been found to show good anti-inflammatory activity with excessive selectivity towards COX-2 .
Future Directions
The compound has shown potent antibacterial activity, suggesting it could be a promising candidate for further development as an antibacterial agent . The distinctive mode of action of the compound when used in conjunction with a cell-penetrating peptide suggests potential for the development of novel antibiotic strategies .
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)-N-propan-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-9(2)15-13(18)12-8-21-14(17-12)16-10-4-6-11(7-5-10)22(3,19)20/h4-9H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPSWDODJXGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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